molecular formula C17H16FN3O4S B2556149 methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886949-92-4

methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2556149
CAS RN: 886949-92-4
M. Wt: 377.39
InChI Key: AYCGFNYDSTVNEA-UHFFFAOYSA-N
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Description

The compound “methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a thiophene ring, which is a heterocyclic compound with a sulfur atom. The molecule also contains amide and carbamate functional groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiophene rings likely contribute to the compound’s aromaticity, while the amide and carbamate groups could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound involved in various synthetic pathways, demonstrating its versatility in chemical synthesis. This compound is part of a broader category of chemicals that serve as intermediates in the synthesis of pharmacologically active molecules. The methodologies used for the synthesis of related compounds involve palladium-catalyzed couplings and intramolecular cyclizations, highlighting the compound's role in facilitating the creation of complex molecular architectures (Calhelha & Queiroz, 2010). Additionally, research has explored the use of carboxamides and carboxylic acids in synthesis processes, emphasizing the compound's utility in producing various amide derivatives (Mukaiyama, Aikawa, & Kobayashi, 1976).

Pharmacological Research

While the specific compound is not directly mentioned in pharmacological contexts within the provided research, similar molecules have been studied for their potential in developing new antibacterial agents. For instance, pyrido[1,2,3-de][1,4]benzoxazine derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of this class of compounds in contributing to novel therapeutic agents (Asahina, Takei, Kimura, & Fukuda, 2008).

Material Science and Photophysics

The exploration of new materials and photophysical properties has also seen the use of structurally related compounds. For example, novel platinum(II) complexes with N-heterocyclic carbene ligands have been synthesized, where the variations in the electronic properties of ligands significantly affect phosphorescent emission efficiencies. This research illustrates the potential application of similar compounds in developing materials for organic light-emitting diodes (OLEDs) and other photophysical applications (Bachmann, Suter, Blacque, & Venkatesan, 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

methyl 3-carbamoyl-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S/c1-25-17(24)21-7-6-11-12(8-21)26-16(13(11)14(19)22)20-15(23)9-2-4-10(18)5-3-9/h2-5H,6-8H2,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCGFNYDSTVNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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